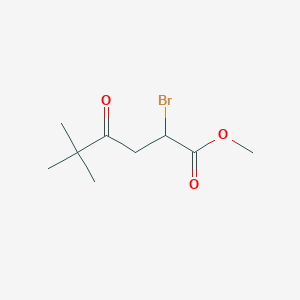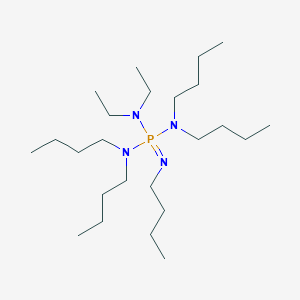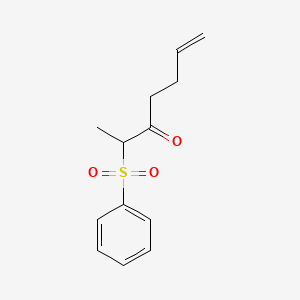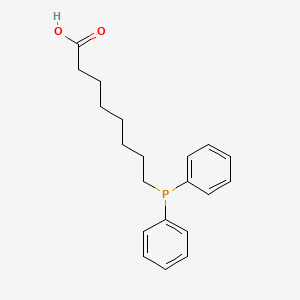
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- is a chemical compound with the molecular formula C22H20O4 and a molecular weight of 348.39 . This compound is a derivative of chrysenediol, featuring two acetate groups attached to the 1 and 2 positions of the tetrahydro-chrysenediol structure. It is known for its unique stereochemistry, with the (1S,2S) configuration.
Méthodes De Préparation
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be achieved through various synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydro-1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the acetyl groups being introduced at the 1 and 2 positions of the diol.
Analyse Des Réactions Chimiques
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, regenerating the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- involves its interaction with specific molecular targets and pathways. The acetate groups can be hydrolyzed to release the active diol, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar tetrahydro structure but differs in the aromatic ring system and stereochemistry.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Another stereoisomer with different spatial arrangement of atoms.
1,2,4-Butanetriol: Similar in having multiple hydroxyl groups but differs in the carbon chain length and structure.
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- lies in its specific stereochemistry and the presence of acetate groups, which confer distinct chemical and biological properties.
Propriétés
| 80433-91-6 | |
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[(1S,2S)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m0/s1 |
Clé InChI |
UWMIFMGEZWMYAJ-VXKWHMMOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
SMILES canonique |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/no-structure.png)

![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)




![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)


